molecular formula C15H13BrN2O2 B352163 N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide CAS No. 328904-43-4

N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B352163
CAS No.: 328904-43-4
M. Wt: 333.18g/mol
InChI Key: JMZIARLQEKJGBJ-LICLKQGHSA-N
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Description

N’-(4-bromobenzylidene)-2-phenoxyacetohydrazide is a hydrazone derivative characterized by the presence of a bromine atom on the benzylidene moiety and a phenoxy group attached to the acetohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-bromobenzylidene)-2-phenoxyacetohydrazide can be synthesized through a condensation reaction between 4-bromobenzaldehyde and 2-phenoxyacetohydrazide. The reaction typically occurs in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound .

Industrial Production Methods

Industrial production of N’-(4-bromobenzylidene)-2-phenoxyacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial effects.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-bromobenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N’-(4-bromobenzylidene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of a phenoxy group.

    N’-(4-bromobenzylidene)-2-methoxybenzohydrazide: Contains a methoxy group instead of a phenoxy group.

Uniqueness

N’-(4-bromobenzylidene)-2-phenoxyacetohydrazide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c16-13-8-6-12(7-9-13)10-17-18-15(19)11-20-14-4-2-1-3-5-14/h1-10H,11H2,(H,18,19)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZIARLQEKJGBJ-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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